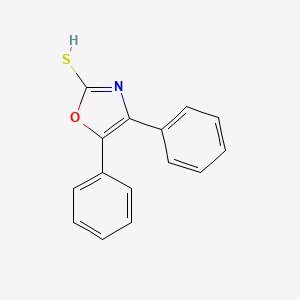

4,5-diphenyl-1,3-oxazole-2-thiol

描述

Evolution and Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, has been a cornerstone in the field of synthetic chemistry since its initial synthesis. nih.govrsc.org The evolution of synthetic methodologies for oxazoles has been significant, with classical methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis paving the way for more modern and versatile techniques. nih.govbeilstein-journals.org These include the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), and various metal-catalyzed cyclization reactions. beilstein-journals.orgresearchgate.netsemanticscholar.org This continuous development of synthetic routes has expanded the accessibility and diversity of substituted oxazoles, allowing for their incorporation into a wide array of complex molecules.

The significance of oxazole heterocycles is underscored by their prevalence in medicinally and biologically active compounds. rsc.org Their unique structural and electronic properties allow them to serve as important pharmacophores and versatile synthetic intermediates. rsc.org The oxazole nucleus is a key component in numerous natural products and designed molecules exhibiting a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org

Distinctive Chemical Attributes and Aromaticity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic system, a property that dictates much of its chemical behavior. The aromaticity arises from the presence of a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 6 π-electrons (4n+2, where n=1), conforming to Hückel's rule. nih.gov The oxygen atom contributes one lone pair to the π-system, while the nitrogen atom contributes one electron from its p-orbital.

The presence of the electronegative oxygen and nitrogen atoms imparts a distinct electronic distribution within the ring, making it electron-deficient. This influences its reactivity towards electrophilic and nucleophilic reagents. Electrophilic substitution, when it occurs, typically happens at the C4 or C5 positions, while nucleophilic attack is more likely at the C2 position. nih.gov The table below summarizes some of the key chemical and physical properties of the parent oxazole molecule.

| Property | Value |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 69-70 °C |

| pKa (of conjugate acid) | 0.8 |

This table presents data for the parent 1,3-oxazole molecule.

The introduction of substituents, such as the two phenyl groups in 4,5-diphenyl-1,3-oxazole-2-thiol, significantly influences the electronic properties and reactivity of the oxazole core. The phenyl groups can engage in π-stacking interactions and can be further functionalized, adding to the structural diversity and potential applications of these molecules.

The Strategic Importance of the Thiol Moiety at Position 2 in Oxazole Scaffolds

The presence of a thiol (-SH) group at the C2 position of the oxazole ring introduces a crucial functional handle and significantly impacts the molecule's chemical properties. This group can exist in a tautomeric equilibrium with its thione (=S) form, 1,3-oxazole-2(3H)-thione. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.net In the case of this compound, the thione tautomer, 4,5-diphenyl-1,3-oxazole-2(3H)-thione, is the form predominantly named in chemical databases, suggesting its stability. nih.gov

The thiol/thione group at the C2 position is of strategic importance for several reasons:

Synthetic Handle: The sulfur atom is a soft nucleophile and can be readily alkylated, acylated, or oxidized, allowing for the introduction of a wide variety of substituents at the C2 position. This versatility is invaluable for the construction of diverse molecular libraries for screening purposes.

Modulation of Electronic Properties: The thiol/thione group significantly influences the electron distribution within the oxazole ring, affecting its aromaticity and reactivity.

Biological Activity: The 2-mercaptooxazole moiety is found in various biologically active molecules. The sulfur atom can participate in hydrogen bonding and coordination with biological targets.

The synthesis of 2-mercaptooxazoles can be achieved through several routes, a common method being the reaction of an α-hydroxyketone with a source of thiocyanate (B1210189). cdnsciencepub.com

Contextualizing this compound within Advanced Heterocyclic Research

While specific research focused solely on this compound is limited, its structural motifs place it firmly within the realm of advanced heterocyclic research. The 4,5-diaryloxazole core is a recognized scaffold in medicinal chemistry, with derivatives showing potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2). sigmaaldrich.com The diphenyl substitution provides a rigid framework that can be strategically oriented within a biological target's binding site.

The combination of the diaryloxazole scaffold with the versatile 2-thiol functionality suggests potential applications in several areas:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The thiol group can be derivatized to explore structure-activity relationships.

Materials Science: The aromatic and electron-rich nature of the diphenyl-oxazole system, coupled with the potential for intermolecular interactions involving the thiol/thione group, suggests possible applications in the development of novel organic materials with interesting photophysical or electronic properties.

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands for metal ions, opening up possibilities for the design of novel coordination complexes with catalytic or material applications.

The study of this compound and its derivatives could therefore provide valuable insights into the interplay of the oxazole core, bulky aromatic substituents, and a reactive thiol group, contributing to the broader understanding and application of advanced heterocyclic systems.

Structure

3D Structure

属性

IUPAC Name |

4,5-diphenyl-1,3-oxazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSTRUSYDZNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4,5 Diphenyl 1,3 Oxazole 2 Thiol

Redox Chemistry of the Thiol Functionality

The thiol (-SH) group is redox-active and can participate in both oxidation and reduction reactions, providing a pathway to various sulfur-containing derivatives.

The thiol functionality of 4,5-diphenyl-1,3-oxazole-2-thiol is susceptible to oxidation. Under mild oxidizing conditions, thiols are known to undergo coupling to form disulfide bridges. This transformation typically involves the formation of a disulfide dimer, bis(4,5-diphenyl-1,3-oxazol-2-yl) disulfide. This reaction is a common oxidative pathway for many thiols.

Under more forceful oxidizing conditions, the sulfur atom can be further oxidized to higher oxidation states, leading to the formation of sulfonic acids. A general process for oxidizing thiols to sulfonic acids involves the use of a sulfoxide, such as dimethyl sulfoxide, in the presence of a halogen or hydrogen halide catalyst and water. rsc.org This method has been successfully applied to a variety of thiols and disulfides, suggesting a viable pathway for the conversion of this compound to 4,5-diphenyloxazole-2-sulfonic acid. rsc.org

Table 1: Potential Products of Oxidative Transformations

| Starting Material | Product | Transformation Type |

|---|---|---|

| This compound | Bis(4,5-diphenyl-1,3-oxazol-2-yl) disulfide | Mild Oxidation |

The disulfide derivative, bis(4,5-diphenyl-1,3-oxazol-2-yl) disulfide, can be readily converted back to the parent thiol through reduction. This process, known as thiol regeneration, is crucial in many chemical and biological systems. Common laboratory reagents for disulfide reduction include reducing agents like zinc metal in an acidic medium or borohydrides. Furthermore, electrochemical methods have been shown to be effective. For instance, electrolysis in an undivided cell can facilitate the reduction of disulfide homodimers at the cathode, reforming the thiol. cas.cnacs.org This thiol-disulfide interchange is a reversible and fundamental aspect of the compound's redox chemistry. cas.cnacs.org

Nucleophilic Substitution Reactions at the Sulfur Atom

The thiol group exists in a tautomeric equilibrium with its thione form and can be readily deprotonated by a base to form a thiolate anion. This anion is a potent nucleophile, making the sulfur atom a prime site for substitution reactions with various electrophiles.

One of the most common derivatization pathways for heterocyclic thiols is S-alkylation. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks an alkyl halide or other halogenated electrophile, displacing the halide and forming a new carbon-sulfur bond. mdpi.com Studies on analogous heterocyclic systems, such as 1,3,4-oxadiazole-2-thiols and 1,2,4-triazole-3-thiols, have demonstrated that this reaction occurs efficiently in the presence of a base (like sodium hydride or cesium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comresearchgate.net A wide variety of alkyl and aralkyl halides can be employed, leading to a diverse library of S-substituted derivatives. researchgate.netnih.gov

Table 2: Representative S-Alkylation Reactions of Heterocyclic Thiols

| Heterocyclic Thiol | Electrophile | Base / Solvent | Product | Ref |

|---|---|---|---|---|

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Benzyl (B1604629) chloride | NaH / DMF | 2-(Benzylsulfanyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | researchgate.net |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Ethyl bromide | NaH / DMF | 2-(Ethylsulfanyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | researchgate.net |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃ / DMF | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | mdpi.com |

The nucleophilic sulfur atom can also attack acylating agents, such as acyl chlorides or anhydrides, to form thioesters. This S-acylation reaction is a fundamental transformation for thiols. nih.gov The reaction typically proceeds readily, often catalyzed by a non-nucleophilic base to pre-form the more reactive thiolate. The resulting thioesters are valuable synthetic intermediates themselves. Research on other heterocyclic systems demonstrates that the thiol group readily undergoes nucleophilic substitution with various phenacyl bromides (a form of acylation) to yield the corresponding S-substituted products. nih.gov These findings suggest that this compound would similarly react with a range of acylating agents to produce the corresponding S-acyl derivatives.

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. nih.gov Its reactivity towards electrophiles and nucleophiles is influenced by the heteroatoms and the substituents on the ring.

For a generic oxazole, electrophilic aromatic substitution is known to occur at the C5 position, although this generally requires the presence of activating, electron-donating groups. nih.gov In the case of this compound, the C4 and C5 positions are already occupied by phenyl groups. Therefore, electrophilic attack on the oxazole ring itself is sterically hindered and electronically disfavored. Any electrophilic substitution would more likely occur on the appended phenyl rings.

Nucleophilic aromatic substitution on the oxazole ring typically requires a good leaving group, often at the C2 position. nih.gov The 2-thiol group (or its corresponding thiolate) is generally not a good leaving group. However, it can be converted into one. For example, oxidation to a sulfonyl group (-SO3H) would create a much better leaving group, potentially allowing for nucleophilic displacement at the C2 position. Additionally, some heterocyclic thiols can be desulfurized for nucleophilic substitution under specific conditions, such as promotion by a Ph₃P/ICH₂CH₂I system, which can accommodate a wide range of nucleophiles including free amines. cas.cn

Functionalization at C-2, C-4, and C-5 Positions

The primary sites for functionalization on the heterocyclic core of this compound are the C-2, C-4, and C-5 positions. The C-4 and C-5 positions are already substituted with phenyl groups, thus derivatization at these carbons of the oxazole ring is less common. Instead, reactivity is predominantly observed at the C-2 position, which is occupied by the thiol group.

The thiol group at the C-2 position is the most reactive site for functionalization. Due to the tautomeric nature of the molecule, it exists in equilibrium between the thione and thiol forms. The sulfur atom in its thiolate form is a potent nucleophile and readily reacts with various electrophiles. This S-alkylation is a common strategy to introduce a wide range of substituents. For instance, reaction with alkyl or aralkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) leads to the formation of S-substituted derivatives. researchgate.netresearchgate.net This pathway is fundamental for creating libraries of compounds with diverse functionalities attached to the oxazole core. nih.gov

The general reactivity of thiols suggests that the sulfur atom can participate in various other transformations. youtube.com Thiols are more acidic than their alcohol counterparts, meaning the corresponding thiolate is readily formed. masterorganicchemistry.com This enhanced nucleophilicity allows for efficient S-alkylation, even with less reactive alkyl halides. masterorganicchemistry.com

Below is a table summarizing representative S-alkylation reactions on similar oxadiazole-2-thiol systems, which are analogous to the reactivity of this compound.

| Electrophile | Base/Solvent | Product Type | Reference |

| Alkyl Halides (e.g., ethyl bromoacetate) | NaH / DMF | S-alkylated ester | bingol.edu.tr |

| Aralkyl Halides (e.g., benzyl bromide) | NaH / DMF | S-benzylated derivative | nih.gov |

| Various electrophiles | NaH / DMF | Diverse S-substituted derivatives | researchgate.netresearchgate.net |

While direct functionalization of the C-4 and C-5 carbons of the oxazole ring is not typical due to the existing phenyl substituents, modifications can be achieved on the phenyl rings themselves, as will be discussed in section 3.4.

Ring Opening and Rearrangement Pathways

The oxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions, which can be exploited to synthesize different heterocyclic structures. For oxazole derivatives, these pathways often require activation by a catalyst or specific reagents.

One documented pathway involves a silver(I)-catalyzed intramolecular cyclization and subsequent oxazole ring-opening reaction to form isoquinolones. acs.org In this type of transformation, it is proposed that a nitrogen atom of the oxazole ring attacks an alkyne activated by a silver catalyst, leading to a cyclization event. The presence of water was found to facilitate the ring-opening of the oxazole intermediate. acs.org Although this specific example may not be directly applicable without a suitable appended group, it demonstrates the potential for the oxazole ring to undergo cleavage and rearrangement.

Another potential pathway for rearrangement involves the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in related heterocyclic systems like 1,2,4-oxadiazoles, where the ring rearranges to a more stable isomer. youtube.com Such a pathway in this compound would likely be initiated by a potent nucleophile attacking one of the electrophilic ring carbons, leading to a cascade of bond cleavage and formation.

Superacid-catalyzed ring-opening reactions have also been reported for 2-oxazolines, which are related reduced analogs of oxazoles, highlighting the susceptibility of the ring system to cleavage under strongly acidic conditions. acs.org

Reactivity of the Diphenyl Substituents

The two phenyl rings at the C-4 and C-5 positions offer extensive opportunities for further molecular elaboration. These aromatic rings can undergo classical electrophilic substitution reactions or be functionalized using modern cross-coupling methodologies.

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The oxazole ring itself will influence the regioselectivity of these substitutions. Depending on whether the heterocyclic system acts as an electron-donating or electron-withdrawing group, substitution will be directed to the ortho, meta, or para positions of the phenyl rings.

In studies on similar 2,5-diphenyloxadiazole systems, the introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, onto the phenyl rings has been successfully demonstrated. nih.gov These reactions typically employ standard conditions for electrophilic aromatic substitution. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The precise position of substitution will depend on the reaction conditions and the electronic nature of the oxazole-thiol core.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | Nitrophenyl-substituted oxazole |

| Halogenation | Br₂ / FeBr₃ | Bromophenyl-substituted oxazole |

| Sulfonation | Fuming H₂SO₄ | Sulfophenyl-substituted oxazole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylphenyl-substituted oxazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Extension

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for extending the structure of this compound. To utilize this chemistry, a halogen atom (Cl, Br, or I) is typically first introduced onto one or both of the phenyl rings via electrophilic aromatic substitution. This halogenated derivative can then serve as a substrate in cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly prevalent. libretexts.org This reaction would allow for the linkage of additional aryl or heteroaryl groups to the phenyl substituents, creating complex biaryl structures. libretexts.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reaction Name | Coupling Partners | Catalyst/Base Example | Product Type | Reference |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl-substituted oxazole | nih.govresearchgate.net |

| Stille Coupling | Aryl Halide + Organotin Reagent | Pd(PPh₃)₄ | Biaryl-substituted oxazole | libretexts.org |

| Heck Coupling | Aryl Halide + Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-phenyl-substituted oxazole | General Method |

Chelation and Coordination Chemistry of the Thiol and Heteroatoms

The this compound molecule possesses multiple potential donor sites for coordination with metal ions, making it an interesting ligand in coordination chemistry. The key coordination sites are the exocyclic sulfur atom of the thiol/thione group and the endocyclic nitrogen atom at the 3-position. edu.krd The oxygen atom in the oxazole ring is generally a weaker coordinator.

The molecule can act as a monodentate ligand, typically coordinating through the soft sulfur atom, which has a high affinity for late transition metals. researchgate.net Alternatively, it can function as a bidentate ligand, chelating a metal ion through both the sulfur and the nitrogen atom to form a stable five-membered ring. nih.gov The specific coordination mode often depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions. edu.krd

Studies on similar heterocyclic thiones, such as 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-3-thiols, have shown the formation of stable complexes with a variety of transition metals including Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netnih.gov In some complexes, the ligand coordinates in its deprotonated thiol form, while in others it binds as the neutral thione. researchgate.net The formation of these metal complexes can significantly alter the electronic and steric properties of the ligand, which can be useful in catalysis or materials science. mdpi.com

| Metal Ion | Potential Coordination Sites | Complex Geometry Example | Reference |

| Ni(II) | S and N (bidentate) | Tetrahedral | nih.gov |

| Cu(II) | S and N (bidentate) | Square Planar | nih.gov |

| Hg(II) | S (monodentate) | Tetrahedral | researchgate.net |

| Zn(II) | S and N (bidentate) | Tetrahedral | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4,5 Diphenyl 1,3 Oxazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4,5-diphenyl-1,3-oxazole-2-thiol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are essential for unambiguous structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.2 and 8.0 ppm, corresponding to the ten protons of the two phenyl rings. The integration of this region would confirm the presence of ten protons. A key indicator for the predominant thione tautomer is the presence of a broad singlet at a downfield chemical shift, generally above δ 13.0 ppm, which is characteristic of an N-H proton. researchgate.netmdpi.com The absence of a signal in the typical S-H region (around δ 3-4 ppm) further supports the thione structure.

The ¹³C NMR spectrum would provide insights into the carbon skeleton. It is expected to display multiple signals for the aromatic carbons of the phenyl rings. The carbons of the oxazole (B20620) ring are particularly diagnostic. The C4 and C5 carbons attached to the phenyl groups would appear in the aromatic region. The most downfield signal would correspond to the C=S carbon (thiocarbonyl), which is expected to resonate at approximately δ 175-180 ppm, providing definitive evidence for the thione tautomer. researchgate.netnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4,5-Diphenyl-1,3-oxazole-2(3H)-thione Data are estimated based on the analysis of structurally similar compounds. researchgate.net

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Phenyl H's | ¹H | 7.20 - 8.00 | Multiplet | 10 protons from two phenyl groups. |

| NH | ¹H | > 13.0 | Broad Singlet | Characteristic of the thione tautomer. |

| Phenyl C's | ¹³C | 125.0 - 135.0 | Multiple Signals | Includes signals for C-ipso, C-ortho, C-meta, C-para. |

| C4/C5 (Oxazole) | ¹³C | ~120.0 - 160.0 | Two Signals | Carbons of the oxazole ring attached to phenyl groups. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this molecule, it would primarily show correlations between the adjacent protons within each of the two phenyl rings, helping to delineate the ortho, meta, and para proton signals from one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the aromatic proton signals to their corresponding carbon signals in the phenyl rings. It would also confirm the absence of a proton attached to the C2, C4, and C5 carbons of the heterocyclic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. Expected key correlations would include those between the phenyl protons and the C4 and C5 carbons of the oxazole ring, confirming the attachment points of the phenyl groups. Furthermore, correlations from the N-H proton to the C2 (C=S) and C5 carbons would provide unambiguous evidence for the 4,5-diphenyl-1,3-oxazole-2(3H)-thione structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded, confirming its vibrational characteristics. nih.gov The spectrum is expected to show several key absorption bands that are diagnostic for its structure. The presence of a band in the region of 3100-3200 cm⁻¹ can be assigned to the N-H stretching vibration of the thione tautomer. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450 and 1610 cm⁻¹ would contain multiple sharp bands corresponding to the C=C and C=N stretching vibrations of the phenyl and oxazole rings. nih.gov A strong band characteristic of the C=S (thione) stretching vibration is expected around 1330-1350 cm⁻¹. researchgate.netnih.gov

Table 2: Key FT-IR Vibrational Frequencies for 4,5-Diphenyl-1,3-oxazole-2(3H)-thione

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3100 - 3200 | Confirms the presence of the thione tautomer. |

| Aromatic C-H Stretch | 3000 - 3100 | From the two phenyl groups. |

| C=N Stretch | 1600 - 1620 | Oxazole ring vibration. researchgate.net |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl ring vibrations. |

Raman Spectroscopy for Molecular Vibrational Modes

While an experimental Raman spectrum for this compound is not widely published, theoretical studies on related structures like 4,5-diphenyl-2-oxazole propionic acid (oxaprozin) provide insight into the expected Raman active modes. nih.gov The Raman spectrum would be complementary to the FT-IR data. The symmetric vibrations of the phenyl rings would give rise to strong signals. Aromatic C-C stretching and in-plane bending vibrations would be prominent in the 1000-1600 cm⁻¹ region. The C=S stretching vibration is also Raman active and would be expected in a similar region to its IR absorption. Low-frequency modes corresponding to the bending and torsional motions of the entire molecular framework would also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a compound upon ionization. The molecular formula of this compound is C₁₅H₁₁NOS, corresponding to a molecular weight of 253.32 g/mol . nih.govscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 253. nih.gov The fragmentation pattern would likely involve the characteristic losses associated with the phenyl and oxazole-thione moieties. Common fragmentation pathways could include:

Loss of the sulfur atom, leading to a fragment ion.

Cleavage of the heterocyclic ring.

Loss of a phenyl group (C₆H₅•), resulting in a fragment at m/z 176.

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 or the phenyl cation (C₆H₅⁺) at m/z 77, which are characteristic fragments for phenyl-substituted compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-diphenyl-1,3-oxazole-2(3H)-thione |

| 5-phenyl-1,3,4-oxadiazole-2(3H)-thione |

| 4,5-diphenyl-2-oxazole propionic acid (oxaprozin) |

| Benzoyl cation |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is pivotal in probing the electronic transitions and photophysical behavior of molecules like this compound.

UV-Vis spectroscopy is a fundamental technique used to identify the wavelengths of light absorbed by a molecule, which correspond to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds such as this compound, the absorption spectrum is expected to exhibit characteristic bands arising from π-π* and n-π* electronic transitions.

The extensive conjugation provided by the two phenyl rings and the oxazole core would likely result in strong absorption bands in the ultraviolet region. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. Studies on analogous compounds, such as 5-substituted-1,3,4-oxadiazole-2-thiols, often report absorption maxima (λmax) in the range of 250-350 nm. A typical dataset for a related compound is presented in the table below to illustrate the nature of the expected data.

Table 1: Illustrative UV-Vis Absorption Data for a Related Oxadiazole-2-thiol Derivative

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|---|

| Methanol | 263 | 15,000 |

| Dichloromethane | 265 | 16,500 |

| Acetonitrile (B52724) | 262 | 14,800 |

Note: This data is for a related compound and serves as an example of expected measurements.

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has absorbed light. Many oxazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. The investigation of this compound would involve measuring its excitation and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

The presence of the phenyl groups and the oxazole ring system suggests that this compound could be fluorescent. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield, a measure of the efficiency of the fluorescence process, and the lifetime of the excited state are key parameters that characterize the compound's photophysical behavior. These properties are often influenced by solvent polarity and the presence of quenchers. Research on similar fluorescent oxadiazole derivatives has shown that they can exhibit significant emission with quantum yields varying over a wide range. wikipedia.org

Table 2: Representative Photophysical Data for a Fluorescent Oxazole Derivative

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane | 310 | 365 | 0.85 |

| Ethanol | 312 | 380 | 0.60 |

| Acetonitrile | 311 | 375 | 0.72 |

Note: This data is for a related compound and is illustrative of the expected photophysical parameters.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a suitable single crystal of the compound and exposing it to a focused beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. Key data obtained from such an analysis include the crystal system, space group, and unit cell dimensions. While a crystal structure for this compound is not publicly available, the table below presents typical crystallographic data that would be expected from such a study on a related heterocyclic compound.

Table 3: Example of X-ray Crystallography Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C15H11NOS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1334.5 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's proposed empirical formula. For this compound, the empirical formula is C15H11NOS.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. The resulting combustion gases are then separated and quantified to determine the elemental composition. Close agreement between the found and calculated values provides strong evidence for the compound's elemental makeup and purity. Research on the synthesis of novel oxazole derivatives routinely includes elemental analysis to confirm the identity of the newly formed compounds. chemsynthesis.com

Table 4: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 71.12 | Not available |

| Hydrogen (H) | 4.38 | Not available |

| Nitrogen (N) | 5.53 | Not available |

| Sulfur (S) | 12.66 | Not available |

Note: "Found" values are not available in published literature and would be determined experimentally.

Computational and Theoretical Investigations of 4,5 Diphenyl 1,3 Oxazole 2 Thiol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict a variety of chemical and physical properties, offering insights that are often difficult to obtain through experimental means alone. For 4,5-diphenyl-1,3-oxazole-2-thiol, DFT calculations provide a foundational understanding of its molecular behavior.

HOMO-LUMO Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

| Parameter | Calculated Value (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

This table presents illustrative values based on DFT calculations for structurally similar aromatic thiol compounds. The actual values for this compound would require specific computational analysis.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, areas with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show a high electron density around the oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the sulfur atom of the thiol group, making these areas potential sites for interaction with electrophiles. The phenyl rings, with their delocalized π-electrons, would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atom of the thiol group is expected to be a region of positive potential.

Global and Local Reactivity Descriptors

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would pinpoint specific atoms within the oxazole ring and the thiol group as the primary centers of reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Global Electrophilicity (ω) | μ2 / 2η | Overall electrophilic nature |

This table outlines the key global reactivity descriptors and their significance in the context of DFT.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. sigmaaldrich.comscbt.comnih.govsigmaaldrich.comrsc.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. sigmaaldrich.comscbt.comnih.govsigmaaldrich.comrsc.orgresearchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, DFT-based NMR predictions would be invaluable for assigning the signals of the phenyl protons and carbons, as well as those of the oxazole ring, aiding in its structural elucidation. sigmaaldrich.comscbt.comnih.govsigmaaldrich.comrsc.orgresearchgate.netnih.gov

Conformational Analysis and Tautomeric Equilibria

The flexibility of the phenyl groups and the potential for tautomerism add further complexity to the chemical behavior of this compound.

Thiol-Thione Tautomerism and Its Energetic Landscape

A key aspect of the chemistry of this compound is the potential for thiol-thione tautomerism. nih.gov The molecule can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond), which is named 4,5-diphenyl-1,3-oxazole-2(3H)-thione. nih.gov

Computational studies on similar heterocyclic systems have shown that the relative stability of the two tautomers can be influenced by factors such as the solvent and the electronic nature of substituents. nih.govlp.edu.ua DFT calculations can be used to model the energetic landscape of this tautomeric equilibrium by calculating the relative energies of the thiol and thione forms, as well as the energy barrier for the interconversion between them. This provides insight into which tautomer is likely to be more stable under different conditions. For many related five-membered heterocyclic thiols, the thione form is often found to be the more stable tautomer in both the gas phase and in solution. nih.govlp.edu.ua

| Tautomer | Relative Energy (kcal/mol) (Illustrative) | Key Structural Features |

| Thiol Form | 2.5 | C-SH bond, aromatic oxazole ring |

| Thione Form | 0.0 | C=S bond, N-H bond, oxazoline (B21484) ring |

This table provides an illustrative energetic comparison of the thiol and thione tautomers based on studies of similar heterocyclic compounds. The thione form is often found to be the more stable tautomer.

Rotameric Forms and Their Relative Stabilities

A comprehensive search of scientific literature did not yield specific studies on the rotameric forms and their relative stabilities for this compound. The rotational barriers and conformational preferences of the two phenyl rings relative to the oxazole core are critical for understanding its three-dimensional structure and how it interacts with its environment. However, detailed computational analyses quantifying the energy differences and rotational energy profiles of different conformers are not publicly available at this time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, revealing how they move, flex, and interact with their surroundings. Despite the utility of this method, specific MD simulation studies focused on the dynamic behavior of this compound have not been reported in the reviewed scientific literature. Such studies would be valuable for understanding the flexibility of the phenyl groups, the stability of the thiol tautomer, and the molecule's interactions in different solvent environments.

Molecular Docking Methodologies for Investigating Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The focus of this section is on the chemical interactions predicted by such methodologies. A review of published research indicates a lack of specific molecular docking studies detailing the chemical binding interactions of this compound with specific protein targets. While docking studies have been performed on various other oxazole derivatives to investigate their potential biological activities, the specific interactions of this compound, such as hydrogen bonding, hydrophobic interactions, and pi-stacking with a receptor active site, have not been explicitly detailed in available literature.

Basic computed properties for this compound are available from public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NOS | PubChem |

| Molecular Weight | 253.32 g/mol | PubChem |

| XLogP3-AA | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 253.05613515 g/mol | PubChem |

| Topological Polar Surface Area | 53.4 Ų | PubChem |

This data provides a foundational understanding of the molecule's physicochemical properties, which are essential for any further computational modeling. However, in-depth studies as per the specified outline sections are not currently available.

Applications in Advanced Chemical Sciences Excluding Biological and Medical Therapeutic Uses

Contributions to Materials Science and Polymer Chemistry

The inherent properties of the 4,5-diphenyl-1,3-oxazole-2-thiol scaffold, particularly its aromatic and heterocyclic nature, make it an attractive component in the design of advanced materials. While direct studies on the polymerization of this compound were not found, its derivatives have potential applications in polymer chemistry. The introduction of polymerizable groups onto the molecule could allow for its incorporation into polymer backbones, potentially imparting desirable thermal, optical, or electronic properties to the resulting materials.

Potential in Catalyst Design and Ligand Development

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like this compound, are excellent candidates for use as ligands in coordination chemistry. The nitrogen and sulfur atoms can act as donor sites, coordinating to metal centers to form stable complexes.

The specific use of this compound as a ligand in catalysis is an area with potential for exploration. The ability to modify the thiol group allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. Although direct examples are not provided in the search results, the fundamental principles of ligand design suggest that this compound could be a valuable building block for creating novel catalytic systems for a variety of organic transformations.

Industrial Chemical Processes and Intermediate Synthesis

In the realm of industrial chemistry, the value of a compound often lies in its ability to serve as a key intermediate in the synthesis of commercially important products. While specific large-scale industrial applications of this compound are not detailed in the provided information, its role as a precursor for various derivatives points to its potential utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。